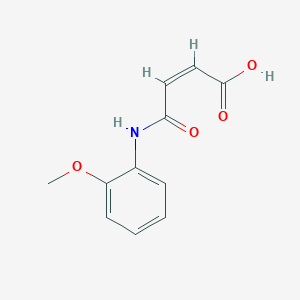
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, also known as dinoseb, is a synthetic chemical compound that has been widely used as a herbicide and pesticide. It is a yellow crystalline solid that is highly toxic and can cause serious health problems. Despite its toxic nature, dinoseb has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
Dinoseb exerts its toxic effects by disrupting mitochondrial function and inducing oxidative stress in cells. It has been shown to cause DNA damage and inhibit cell proliferation, leading to cell death.
Biochemical and Physiological Effects:
Dinoseb has been shown to cause a range of biochemical and physiological effects, including oxidative stress, DNA damage, mitochondrial dysfunction, and inhibition of cell proliferation. It has also been shown to be toxic to the liver, kidneys, and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dinoseb has several advantages as a tool for scientific research, including its ability to induce oxidative stress and DNA damage in cells, making it a useful model for studying the effects of environmental toxins on human health. However, its highly toxic nature and potential health hazards make it challenging to work with in the laboratory.
Direcciones Futuras
There are several future directions for research on N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine, including further studies on its mechanism of action, its effects on human health, and its potential applications in the development of new drugs and therapies. Additionally, there is a need for more research on the environmental impact of N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine and its potential role in the development of cancer and other diseases.
Métodos De Síntesis
Dinoseb can be synthesized through a series of chemical reactions involving the nitration of 2,4-dinitrophenol and subsequent condensation with 1,6-diaminohexane. The resulting compound is purified through recrystallization and can be further analyzed using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Dinoseb has been used in various scientific research applications, including as a tool to study the mechanism of action of other toxic compounds. It has been shown to induce oxidative stress and DNA damage in cells, making it a useful model to study the effects of environmental toxins on human health.
Propiedades
Número CAS |
54897-75-5 |
|---|---|
Nombre del producto |
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
Fórmula molecular |
C18H20N6O8 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
N,N'-bis(2,4-dinitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H20N6O8/c25-21(26)13-5-7-15(17(11-13)23(29)30)19-9-3-1-2-4-10-20-16-8-6-14(22(27)28)12-18(16)24(31)32/h5-8,11-12,19-20H,1-4,9-10H2 |
Clave InChI |
YNFDBECNMFCIMN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
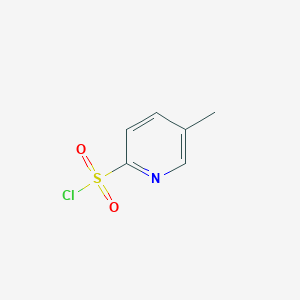

![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)

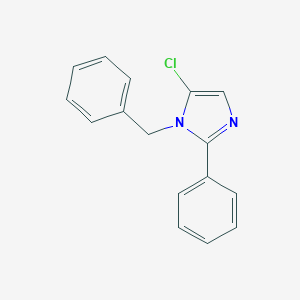
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
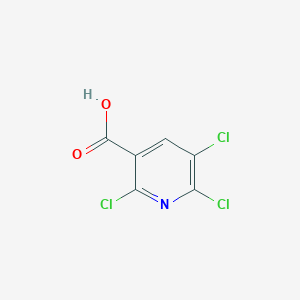
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
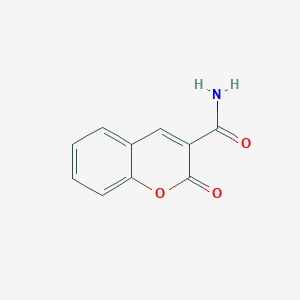
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
